molecular formula C26H28N6O4 B2511142 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893934-04-8

6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Número de catálogo: B2511142
Número CAS: 893934-04-8
Peso molecular: 488.548
Clave InChI: BDTXBIBTEWNMLA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic small molecule belonging to the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class. Its structure comprises a triazolopyrimidinone core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 6 with a 2-(4-benzylpiperidin-1-yl)-2-oxoethyl side chain. The compound’s design leverages the triazolopyrimidinone scaffold, which is recognized for its antiviral properties, particularly against chikungunya virus (CHIKV) . The 3,4-dimethoxyphenyl group enhances electronic interactions with viral targets, while the benzylpiperidine moiety may improve pharmacokinetic properties such as membrane permeability and metabolic stability .

Propiedades

IUPAC Name

6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O4/c1-35-21-9-8-20(15-22(21)36-2)32-25-24(28-29-32)26(34)31(17-27-25)16-23(33)30-12-10-19(11-13-30)14-18-6-4-3-5-7-18/h3-9,15,17,19H,10-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTXBIBTEWNMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCC(CC4)CC5=CC=CC=C5)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one represents a novel class of chemical entities with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Piperidine moiety : A six-membered ring containing nitrogen that is often involved in drug interactions.
  • Triazolo-pyrimidine core : This bicyclic structure is known for its diverse biological properties.
  • Dimethoxyphenyl group : Contributes to the compound’s lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of monoamine oxidases (MAO-A and MAO-B), which are critical in neurotransmitter metabolism. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range, indicating significant inhibitory potency against these enzymes .
  • Receptor Binding : The piperidine structure is essential for binding to specific receptors involved in various physiological processes. Studies indicate that modifications to the benzyl group can enhance binding affinity and selectivity towards targets such as CCR3 receptors .

In Vitro Studies

Recent studies have evaluated the compound's antimicrobial and anticancer activities:

  • Antimicrobial Activity : In vitro tests have demonstrated that derivatives of this compound exhibit significant activity against both bacterial and fungal pathogens. For example, a related piperidine derivative showed promising results against Xanthomonas axonopodis and Fusarium solani .
  • Anticancer Potential : The compound has been tested for cytotoxicity against various cancer cell lines. Preliminary data suggest that it may induce apoptosis in specific cancer types through the modulation of apoptotic pathways.

Case Studies

  • Monoamine Oxidase Inhibition : A study focusing on the inhibition of MAO-B reported that the compound exhibited an IC50 value significantly lower than other known inhibitors, suggesting its potential as a therapeutic agent in treating neurological disorders .
  • Antimicrobial Efficacy : Another investigation assessed the efficacy of various piperidine derivatives derived from this compound against common pathogens. Results indicated that modifications to the benzyl group significantly enhanced antimicrobial activity .

Data Tables

PropertyValue/Description
Chemical FormulaC29H30N4O4
Molecular Weight482.57 g/mol
IC50 (MAO-B)6.71 μM
Antimicrobial ActivityEffective against Xanthomonas and Fusarium
Apoptosis InductionObserved in cancer cell lines

Aplicaciones Científicas De Investigación

Overview

6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic compound with a complex structure that includes a triazole and pyrimidine moiety. Its unique chemical properties make it a candidate for various scientific applications, particularly in medicinal chemistry and pharmacology.

Antiviral Activity

Research indicates that compounds similar to 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one may exhibit antiviral properties. For instance, studies on triazolo-pyrimidine derivatives have shown potential against influenza viruses by disrupting critical protein interactions necessary for viral replication . This compound could be evaluated for similar activities.

Anticancer Potential

The triazole and pyrimidine structures are known to interact with various biological targets involved in cancer progression. Compounds with similar frameworks have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells . Investigating the specific mechanisms through which this compound affects cancer cell lines could yield significant insights into its therapeutic potential.

Neurological Applications

The presence of the benzylpiperidine moiety suggests potential applications in treating neurological disorders. Piperidine derivatives are often explored for their effects on neurotransmitter systems, particularly dopamine receptors . This compound could be assessed for its neuroprotective effects or as a treatment for conditions such as Parkinson's disease or schizophrenia.

Enzyme Inhibition

The compound's structure may allow it to act as an inhibitor for various enzymes involved in metabolic pathways. For example, compounds with similar characteristics have been found to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes . This suggests a potential application in developing anti-inflammatory drugs.

Case Studies and Research Findings

StudyFindingsApplication
Study on Triazolo-Pyrimidines Identified antiviral properties against influenza by disrupting protein interactions.Antiviral drug development.
Research on Piperidine Derivatives Demonstrated neuroprotective effects and potential for treating neurological disorders.Neurological therapies.
Investigation into Anticancer Agents Showed efficacy in inhibiting tumor growth in various cancer cell lines.Cancer treatment strategies.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The antiviral activity of triazolopyrimidinones is highly dependent on substituents at positions 3 and 4. Below is a comparative analysis of key analogues:

Compound Name / ID Substituent at Position 3 Substituent at Position 6 Antiviral Activity (EC₅₀) Selectivity Index (SI) Target References
Compound of Interest 3,4-dimethoxyphenyl 2-(4-benzylpiperidin-1-yl)-2-oxoethyl Not reported Not reported nsP1 (inferred)
MADTP-314 3'-acetylphenyl 5-methyl group 0.7–1.5 µM >100 CHIKV nsP1
872590-73-3 () 4-chlorophenyl 2-(4-benzylpiperidin-1-yl)-2-oxoethyl Not reported Not reported nsP1 (inferred)
1040639-91-5 () 3-fluorobenzyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl Not reported Not reported Not reported
3-Phenyl derivative () Phenyl None Inactive N/A N/A

Key Findings

Core Scaffold Importance : The [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one core is essential for antiviral activity. Removal of substituents (e.g., 3-phenyl derivative in ) abolishes activity .

4-Chlorophenyl (): Introduces hydrophobicity but lacks methoxy groups, possibly reducing polar interactions with nsP1 . 3'-Acetylphenyl (MADTP-314): Demonstrates high potency (EC₅₀ ~1 µM), suggesting acetyl groups optimize steric and electronic fit .

Position 6 Substituents :

  • Benzylpiperidine-oxoethyl (Compound of Interest) : Likely enhances blood-brain barrier penetration due to lipophilicity, though pharmacokinetic data are lacking .
  • Oxadiazole-containing groups () : May act as bioisosteres for ester/amide bonds, improving metabolic stability .

Resistance Profile : Mutations in CHIKV nsP1 (e.g., P34S, T246A) confer resistance to MADTP-series compounds . The benzylpiperidine substituent in the compound of interest may alter resistance susceptibility, but this remains unstudied.

Mechanistic Insights

Triazolopyrimidinones inhibit CHIKV replication by targeting nsP1, a viral capping enzyme critical for RNA maturation . The 3-aryl group interacts with nsP1’s catalytic site, while position 6 substituents modulate compound permeability and binding kinetics. MADTP-314’s EC₅₀ of 0.7–1.5 µM underscores the class’s potency, though the compound of interest’s exact efficacy requires experimental validation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.